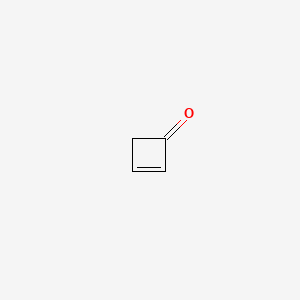
Tepirindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tepirindole is an indole derivative known for its high affinity for dopamine, serotonin, and norepinephrine receptors. It has been investigated for its potential to alleviate adverse effects of neuroleptics such as haloperidol . This compound is primarily studied for its psychotropic effects and potential therapeutic applications in treating psychotic disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tepirindole typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Substitution Reactions: The indole core undergoes various substitution reactions to introduce the necessary functional groups. For example, chlorination can be achieved using thionyl chloride.
Cyclization: The final step involves cyclization to form the complete this compound structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
Tepirindole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and alkylation reactions are common, using reagents such as halogens (e.g., chlorine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride for chlorination, alkyl halides for alkylation.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Halogenated or alkylated this compound derivatives.
科学的研究の応用
Chemistry: Used as a model compound to study indole chemistry and reactions.
Biology: Investigated for its interactions with neurotransmitter receptors.
Industry: Potential use in the development of new psychotropic drugs.
作用機序
Tepirindole exerts its effects primarily through its high affinity for dopamine, serotonin, and norepinephrine receptors. By modulating these neurotransmitter systems, this compound can influence mood, cognition, and behavior. The exact molecular pathways involved include inhibition of neurotransmitter reuptake and receptor modulation .
類似化合物との比較
Similar Compounds
Indole: The parent compound of tepirindole, used in various chemical syntheses.
Serotonin: A neurotransmitter with a similar indole structure.
Dopamine: Another neurotransmitter that this compound interacts with.
Uniqueness of this compound
This compound’s uniqueness lies in its high affinity for multiple neurotransmitter receptors and its potential to alleviate neuroleptic-induced adverse effects without causing significant catalepsy . This makes it a promising candidate for further research and development in psychotropic drug therapy.
特性
CAS番号 |
72808-81-2 |
|---|---|
分子式 |
C16H19ClN2 |
分子量 |
274.79 g/mol |
IUPAC名 |
5-chloro-3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C16H19ClN2/c1-2-7-19-8-5-12(6-9-19)15-11-18-16-4-3-13(17)10-14(15)16/h3-5,10-11,18H,2,6-9H2,1H3 |
InChIキー |
ZRCUMOBNOPSLKM-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Cl |
正規SMILES |
CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Cl |
関連するCAS |
72808-80-1 (mono-hydrochloride) |
同義語 |
HR 592 RU 27592 tepirindole tepirindole hydrochloride tepirindole monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





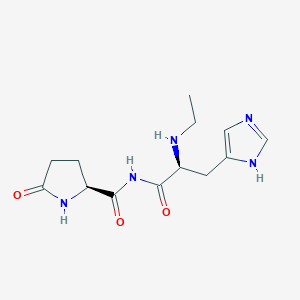
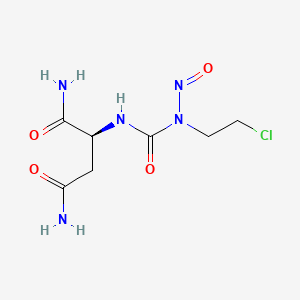
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,12-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.6]dodeca-1(6),2,4-triene](/img/structure/B1210459.png)
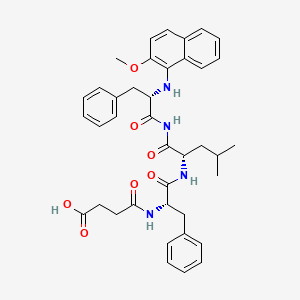
![4-[(3s,3Ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one](/img/structure/B1210462.png)
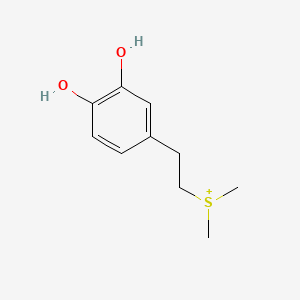

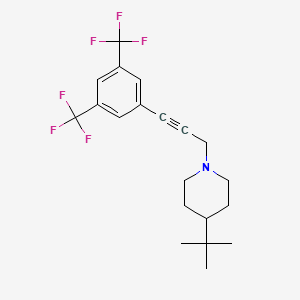
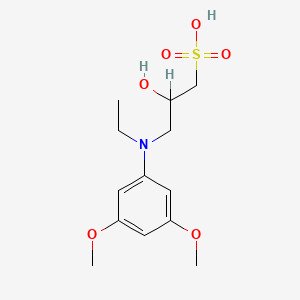

![1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1210471.png)
